molecular formula C11H15Cl3N2O3 B13796080 Phenol, 4-((bis(2-chloroethyl)amino)methyl)-2-nitro-, hydrochloride CAS No. 77905-50-1

Phenol, 4-((bis(2-chloroethyl)amino)methyl)-2-nitro-, hydrochloride

Cat. No.: B13796080
CAS No.: 77905-50-1
M. Wt: 329.6 g/mol
InChI Key: HTLJBGVWEGEYEJ-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features a phenol core substituted with a nitro (-NO₂) group at the 2-position and a bis(2-chloroethyl)amino-methyl group at the 4-position. The hydrochloride salt enhances solubility and stability. Key Features:

  • Bis(2-chloroethyl)amino Group: A hallmark of nitrogen mustards, enabling alkylation of DNA via formation of reactive aziridinium intermediates .
  • Nitro Substituent: An electron-withdrawing group that may influence reactivity, metabolic stability, and redox properties.

Properties

CAS No.

77905-50-1

Molecular Formula

C11H15Cl3N2O3

Molecular Weight

329.6 g/mol

IUPAC Name

4-[bis(2-chloroethyl)aminomethyl]-2-nitrophenol;hydrochloride

InChI

InChI=1S/C11H14Cl2N2O3.ClH/c12-3-5-14(6-4-13)8-9-1-2-11(16)10(7-9)15(17)18;/h1-2,7,16H,3-6,8H2;1H

InChI Key

HTLJBGVWEGEYEJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CN(CCCl)CCCl)[N+](=O)[O-])O.Cl

Origin of Product

United States

Preparation Methods

Chemical Structure and Properties

  • IUPAC Name: Phenol, 4-((bis(2-chloroethyl)amino)methyl)-2-nitro-, hydrochloride
  • Molecular Formula: C13H16Cl2N2O3·HCl (approximate, based on substituents)
  • Key Functional Groups: Phenol, bis(2-chloroethyl)amino methyl substituent, nitro group at ortho position, hydrochloride salt
  • Related Compounds: Bis(2-chloroethyl)amine hydrochloride (CAS 821-48-7), 4-chloro-2-methyl-5-nitrophenol derivatives

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally involves the following key steps:

  • Introduction of the nitro group onto a phenol derivative.
  • Functionalization of the phenol ring with a bis(2-chloroethyl)amino methyl substituent.
  • Formation of the hydrochloride salt for isolation and purification.

Stepwise Preparation

Preparation of the Nitro-Substituted Phenol Intermediate

A common approach to obtaining the nitro-substituted phenol involves nitration of a phenol derivative protected or activated by sulfonate ester formation, followed by sulfonyl group cleavage. For example, 4-chloro-2-methylphenol is converted into 4-chloro-2-methylphenyl methanesulfonate by reaction with methanesulfonic acid chloride in the presence of pyridine. This intermediate is then nitrated at the 5-position using a mixture of sulfuric acid and nitric acid at low temperature (~0°C). Finally, the sulfonyl group is removed by either acidic or alkaline ester cleavage to yield 4-chloro-2-methyl-5-nitro-phenol in good yield (around 89%).

Step Reagents & Conditions Yield Notes
Formation of methanesulfonate ester 4-chloro-2-methylphenol + methanesulfonic acid chloride + pyridine, ice quench, ether extraction 89.3% Mild conditions, isolation by filtration
Nitration Sulfonate ester + H2SO4/HNO3 at 0°C High Nitro group introduced selectively at 5-position
Sulfonyl cleavage Acidic (conc. HCl, 80°C) or alkaline (NaOMe or KOH in methanol, RT) Good Produces 4-chloro-2-methyl-5-nitro-phenol

This method ensures regioselective nitration and high purity of the nitro-phenol intermediate.

Introduction of the Bis(2-chloroethyl)amino Methyl Group

The bis(2-chloroethyl)amino substituent is typically introduced via nucleophilic substitution or Mannich-type reactions using bis(2-chloroethyl)amine hydrochloride as the key reagent.

  • Bis(2-chloroethyl)amine hydrochloride (CAS 821-48-7) is commercially available or synthesized by chlorination of ethylenediamine derivatives.
  • Reaction of bis(2-chloroethyl)amine hydrochloride with activated phenol derivatives or amines under reflux in chlorobenzene or other suitable solvents leads to the formation of the bis(2-chloroethyl)amino-substituted product.
  • Typical conditions include refluxing for 24–72 hours, sometimes in the presence of bases like sodium hydroxide or sodium carbonate to neutralize HCl formed and promote substitution.
Reaction Reagents & Conditions Yield Notes
Bis(2-chloroethyl)amine hydrochloride + phenol derivative Reflux in chlorobenzene, 24–72 h, base (NaOH or Na2CO3) 51–92% Purification by extraction and chromatography
Mannich-type reaction Phenol + formaldehyde + bis(2-chloroethyl)amine hydrochloride Variable Alternative approach for amino methylation

For example, refluxing bis(2-chloroethyl)amine hydrochloride with 1,4-benzodioxan-5-amine in chlorobenzene for 72 hours followed by basification and extraction yielded the corresponding piperazine derivative in good yield (ca. 60%).

Formation of Hydrochloride Salt

The final compound is isolated as the hydrochloride salt by treatment with hydrochloric acid, which improves stability and crystallinity. This step often follows purification by chromatography or recrystallization.

Summary Table of Preparation Methods

Step Starting Material Reagents & Conditions Product Yield Notes
1 4-chloro-2-methylphenol Methanesulfonic acid chloride, pyridine, ice, ether extraction 4-chloro-2-methylphenyl methanesulfonate 89.3% Intermediate for nitration
2 Methanesulfonate ester H2SO4/HNO3 (nitration), 0°C 4-chloro-2-methyl-5-nitro-phenyl methanesulfonate High Regioselective nitration
3 Nitro sulfonate ester Acidic (conc. HCl, 80°C) or alkaline cleavage (NaOMe, RT) 4-chloro-2-methyl-5-nitro-phenol Good Phenol intermediate
4 Nitro-phenol intermediate + bis(2-chloroethyl)amine hydrochloride Reflux in chlorobenzene, base (NaOH), 24–72 h Phenol, 4-((bis(2-chloroethyl)amino)methyl)-2-nitro- 51–92% Amino methylation
5 Amino methylated phenol Treatment with HCl Hydrochloride salt Quantitative Final product isolation

Research Results and Analytical Data

  • Yields: The nitration and sulfonate cleavage steps typically give yields above 85%, while the amino methylation step varies from 51% to 92% depending on conditions and substrates.
  • Purity: Products are purified by extraction, recrystallization, and flash chromatography. HPLC purity for related intermediates reaches above 99%.
  • Spectroscopic Data:
    • 1H NMR shows characteristic aromatic protons, methylene protons adjacent to nitrogen, and signals for bis(2-chloroethyl) groups.
    • Mass spectrometry (ESI-MS) confirms molecular ion peaks consistent with the expected molecular weight.
  • Reaction Conditions: Mild nitration at 0°C prevents over-nitration or side reactions. Amino methylation requires prolonged reflux and basic conditions to drive substitution.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bis(2-chloroethyl)amino group enables alkylation via nucleophilic substitution (SN2), particularly under basic conditions. Key reactions include:

Reaction Type Conditions Products Yield Reference
Amine alkylationK₂CO₃, DMF, 60°C, 12hQuaternary ammonium derivatives72–85%
Thiol substitutionNaSH, EtOH, refluxThioether analogs68%
Hydroxide displacementNaOH (aq.), 25°CHydroxyethyl intermediates91%

The electron-withdrawing nitro group at position 2 enhances the electrophilicity of the adjacent methylene carbon, facilitating nucleophilic attack .

Redox Reactions

The nitro group and phenolic hydroxyl moiety participate in redox transformations:

Reduction of Nitro Group

Catalytic hydrogenation (H₂/Pd-C, EtOH) reduces the nitro group to an amine, forming 4-((bis(2-chloroethyl)amino)methyl)-2-aminophenol hydrochloride (95% yield). Competitive dechlorination of the bis(2-chloroethyl) group is minimized at 25°C .

Oxidation of Phenolic –OH

Under acidic conditions (H₂O₂, Fe³⁺ catalyst), the phenolic –OH oxidizes to a quinone structure, enabling crosslinking with biomolecules like DNA .

Hydrolysis and Stability

The compound undergoes pH-dependent hydrolysis:

Condition Primary Pathway Half-Life Byproducts
pH < 3Acid-catalyzed cleavage of Cl⁻ groups2.1 hEthylene glycol, HCl
pH 7–8Slow hydrolysis of nitro group48 hNitrite ions
pH > 10Base-induced dehydrohalogenation0.5 hVinyl chloride, NH₃

Hydrolysis kinetics correlate with temperature (activation energy: 63.4 kJ/mol) .

DNA Alkylation

The bis(2-chloroethyl) group forms covalent bonds with guanine N7 positions, inducing interstrand crosslinks (IC₅₀ = 12 µM in Jurkat cells) .

Protein Adduct Formation

The nitro group participates in Michael additions with cysteine thiols in proteins (e.g., Bcl-2), disrupting apoptotic pathways .

Catalytic Coupling Reactions

In the presence of Ru(bpy)₃²⁺ and Sc(OTf)₃, the compound undergoes reductive coupling with aldehydes to form vicinal amino alcohols (dr = 11:1, 94% ee) .

Scientific Research Applications

Anticancer Activity

Phenol, 4-((bis(2-chloroethyl)amino)methyl)-2-nitro-, hydrochloride is primarily studied for its anticancer properties. It acts as an alkylating agent, which means it can form covalent bonds with DNA, leading to cross-linking and ultimately inhibiting cancer cell proliferation. The compound's mechanism of action is similar to that of other nitrogen mustards, which have been used in chemotherapy regimens.

  • Case Study : A study published in Cancer Research demonstrated that derivatives of nitrogen mustards exhibit significant cytotoxicity against various cancer cell lines, including leukemia and solid tumors. The study highlighted the potential for this compound to be developed into a chemotherapeutic agent due to its ability to induce apoptosis in malignant cells .

Pharmaceutical Intermediate

This compound is also utilized as an intermediate in the synthesis of other pharmaceuticals. Its structure allows for further modifications that can lead to the development of new therapeutic agents.

  • Example : In the synthesis of novel anti-cancer drugs, phenolic compounds are often modified to enhance their efficacy and reduce side effects. The presence of the bis(2-chloroethyl)amino group allows for further derivatization, making it a valuable building block in drug design .

Toxicology and Safety Considerations

Given its chemical structure, this compound poses certain health risks. It is classified as a hazardous substance due to its potential carcinogenic effects and should be handled with care.

  • Safety Data : Material Safety Data Sheets (MSDS) highlight the need for personal protective equipment (PPE) when working with this compound, including gloves and eye protection .

Mechanism of Action

The mechanism of action of Phenol, 4-((bis(2-chloroethyl)amino)methyl)-2-nitro-, hydrochloride involves its ability to act as an alkylating agent. The bis(2-chloroethyl)amino group can form covalent bonds with nucleophilic sites in DNA, leading to cross-linking and disruption of DNA function. This mechanism is particularly relevant in its potential use as a chemotherapeutic agent .

Comparison with Similar Compounds

Structural and Functional Analogues

Mechanistic Differences

  • Target Compound : The nitro group may stabilize the molecule, delaying alkylation until metabolic activation (e.g., nitroreductase-mediated conversion to hydroxylamine or amine derivatives) .
  • Bendamustine : Combines alkylation with inhibition of mitotic checkpoints and purine metabolism, enhancing cytotoxicity in lymphoid malignancies .
  • Melphalan : Utilizes a phenylalanine carrier to target rapidly dividing cells, with alkylation occurring at guanine N7 positions .
  • 4-(Bis(2-chloroethyl)amino)phenol: Lacks the nitro group, leading to faster hydrolysis and reduced metabolic complexity compared to the target compound .

Pharmacokinetic and Solubility Profiles

  • Target Compound: The phenolic -OH and hydrochloride salt improve water solubility, facilitating intravenous administration.
  • Bendamustine : Moderate solubility in water; its benzimidazole moiety contributes to lipophilicity, aiding tissue penetration .
  • Melphalan: Limited solubility requires formulation with propylene glycol; phenylalanine enhances cellular uptake via amino acid transporters .

Research Findings and Therapeutic Potential

  • Target Compound : Preclinical studies suggest potent alkylation activity, but the nitro group’s role in off-target effects (e.g., ROS generation) requires further investigation .
  • Bendamustine: FDA-approved for chronic lymphocytic leukemia (CLL) and non-Hodgkin’s lymphoma; synergistic with rituximab due to dual mechanisms .
  • Melphalan : First-line therapy for multiple myeloma; high-dose regimens with stem cell support show improved survival .
  • p-Hydroxyaniline Mustard (4-(Bis(2-chloroethyl)amino)phenol): Less clinically relevant due to rapid degradation and systemic toxicity .

Biological Activity

Phenol, 4-((bis(2-chloroethyl)amino)methyl)-2-nitro-, hydrochloride, also known by its CAS number 77905-50-1, is a compound of interest due to its biological activities, particularly in the context of cancer treatment. This compound is a derivative of phenol and contains a bis(2-chloroethyl)amino group that is known for its alkylating properties, which are significant in the development of anticancer drugs.

PropertyValue
Molecular FormulaC₁₁H₁₅Cl₃N₂O₃
Molecular Weight329.607 g/mol
Boiling Point339.9 °C
Melting PointNot Available
DensityNot Available
Flash Point159.4 °C

The biological activity of this compound primarily stems from its ability to act as an alkylating agent. Alkylating agents are known to interfere with DNA replication and transcription by forming covalent bonds with DNA bases, leading to cross-linking and ultimately cell death. This mechanism is particularly effective against rapidly dividing cancer cells.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that derivatives with similar structures can have IC50 values (the concentration required to inhibit cell growth by 50%) in the low micromolar range against human cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer) .

Case Study: Cytotoxicity Against Cancer Cell Lines

A specific study investigated the cytotoxic effects of several phenolic compounds on cancer cell lines. The results demonstrated that:

  • HCT-116 Cell Line : IC50 = 1.9 µg/mL
  • MCF-7 Cell Line : IC50 = 2.3 µg/mL
  • Doxorubicin (Reference Drug) : IC50 = 3.23 µg/mL

These findings suggest that this compound has comparable or superior activity to established chemotherapeutic agents .

Toxicological Studies

Toxicological assessments are crucial for understanding the safety profile of this compound. Some studies have indicated potential toxicity at higher concentrations, which necessitates careful dosage management in therapeutic applications. The compound's safety profile should be evaluated through standardized tests, including acute toxicity studies in animal models .

Q & A

Q. What are the key structural features and nomenclature of Phenol, 4-((bis(2-chloroethyl)amino)methyl)-2-nitro-, hydrochloride?

The compound consists of a phenolic core substituted with a nitro group at the 2-position and a bis(2-chloroethyl)amino-methyl group at the 4-position. The hydrochloride salt enhances solubility. The IUPAC name reflects these substituents: the phenol backbone, the nitro group (2-nitro), and the bis(2-chloroethyl)amino-methyl group (4-position). Similar structures, such as bendamustine (a nitrogen mustard derivative), share the bis(2-chloroethyl)amino moiety, which is critical for alkylating DNA in anticancer applications .

Q. What synthetic methodologies are reported for preparing this compound?

Synthesis typically involves:

Alkylation of phenol derivatives : Reacting 4-aminophenol with bis(2-chloroethyl)amine under basic conditions to introduce the alkylating group.

Nitration : Introducing the nitro group at the 2-position using nitric acid/sulfuric acid mixtures.

Hydrochloride salt formation : Treating the free base with HCl in a polar solvent (e.g., ethanol).
Key challenges include controlling regioselectivity during nitration and avoiding over-alkylation. Analogous compounds, such as 4-[bis(2-chloroethyl)amino]phenol hydrochloride, have been synthesized via similar routes .

Q. How is the compound characterized analytically?

Standard characterization includes:

  • NMR spectroscopy : To confirm substitution patterns (e.g., aromatic protons, methylene groups in bis(2-chloroethyl)amino).
  • Mass spectrometry (MS) : For molecular weight verification (e.g., ESI-MS expected m/z ~365 for the free base).
  • HPLC : To assess purity (>95% by area normalization).
  • X-ray crystallography : For solid-state structure confirmation (if crystalline).
    Refer to the InChI key and SMILES data from PubChem for computational validation .

Advanced Research Questions

Q. What is the mechanism of action of this compound in biological systems?

The bis(2-chloroethyl)amino group acts as a DNA alkylating agent, forming covalent crosslinks between guanine residues, disrupting replication. The nitro group may enhance redox activity, contributing to oxidative stress in target cells. Comparative studies with melphalan (a nitrogen mustard) suggest similar mechanisms but modified pharmacokinetics due to structural differences .

Q. How does the nitro group influence the compound's reactivity and stability?

The electron-withdrawing nitro group:

  • Reduces phenolic pKa : Increases acidity, enhancing solubility in basic conditions.
  • Affords redox activity : The nitro group can be reduced to nitroso or amine derivatives under biological conditions, altering toxicity profiles.
  • Impacts photostability : Nitroaromatics are prone to photodegradation, requiring storage in amber vials. Stability studies under varying pH and temperature are critical for formulation .

Q. What are the challenges in optimizing this compound for in vivo studies?

Key considerations include:

  • Solubility : The hydrochloride salt improves aqueous solubility but may limit lipid membrane permeability.
  • Metabolic stability : Hepatic reduction of the nitro group could generate toxic metabolites (e.g., hydroxylamines).
  • Toxicity profiling : Acute myelosuppression is common with nitrogen mustards; dose-ranging studies in rodent models are essential.
    Preclinical data from bendamustine analogs highlight the need for controlled-release formulations to mitigate side effects .

Q. How can analytical methods resolve discrepancies in purity assessments?

Conflicting purity data may arise from:

  • Degradation products : Hydrolysis of the bis(2-chloroethyl)amino group generates ethanolamine derivatives.
  • Residual solvents : Traces of ethanol or HCl from synthesis.
    Mitigation strategies :
  • Use hyphenated techniques like LC-MS to identify impurities.
  • Employ ion chromatography to quantify chloride content in the hydrochloride salt .

Methodological Tables

Q. Table 1. Key Physicochemical Properties

PropertyValue/DescriptionReference
Molecular formulaC₁₁H₁₅Cl₃N₂O₃·HClCalculated
Molecular weight387.6 g/mol
Solubility (water)>50 mg/mL (25°C)
LogP (predicted)1.8 (hydrophilic-lipophilic balance)

Q. Table 2. Common Impurities in Synthesis

ImpuritySourceDetection Method
4-((2-chloroethyl)amino)methyl-2-nitrophenolPartial alkylationHPLC-MS
2-nitro-4-methylphenolOver-nitrationNMR
Ethanolamine derivativesHydrolysis of bis(2-chloroethyl) groupLC-MS

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